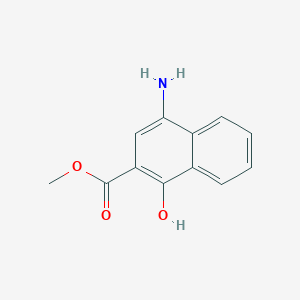

Methyl 4-amino-1-hydroxynaphthalene-2-carboxylate

Description

Properties

Molecular Formula |

C12H11NO3 |

|---|---|

Molecular Weight |

217.22 g/mol |

IUPAC Name |

methyl 4-amino-1-hydroxynaphthalene-2-carboxylate |

InChI |

InChI=1S/C12H11NO3/c1-16-12(15)9-6-10(13)7-4-2-3-5-8(7)11(9)14/h2-6,14H,13H2,1H3 |

InChI Key |

LJHOZKNWSURTLD-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C2=CC=CC=C2C(=C1)N)O |

Origin of Product |

United States |

Biological Activity

Methyl 4-amino-1-hydroxynaphthalene-2-carboxylate, also known as a derivative of naphthalene, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on anticancer properties, antioxidant effects, and potential applications in drug design.

Chemical Structure and Properties

This compound is characterized by its naphthalene core, which is modified by hydroxyl and amino functional groups. The presence of these groups enhances its reactivity and potential interactions with biological targets.

Anticancer Activity

Research indicates that compounds related to this compound exhibit significant anticancer properties. A study involving a series of 1-hydroxynaphthalene-2-carboxanilides showed promising antiproliferative activity against human colon carcinoma cell lines, particularly those with mutations in the TP53 tumor suppressor gene. These compounds demonstrated mechanisms of action that may involve intercalation with DNA, leading to apoptosis in cancer cells .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HCT116 (TP53 null) | <10 | DNA intercalation, apoptosis induction |

| 1-Hydroxynaphthalene-2-carboxanilide | HT29 (wild-type TP53) | 12 | Inhibition of cell cycle progression |

| 2-Hydroxy-1-naphthaldehyde | MCF-7 | 15 | P-glycoprotein inhibition, apoptosis |

Antioxidant Properties

The compound also exhibits antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals, thereby protecting cells from oxidative stress. Studies have shown that derivatives of naphthalene can enhance the activity of endogenous antioxidants like superoxide dismutase (SOD), which is vital for cellular defense mechanisms against oxidative damage .

The biological activity of this compound can be attributed to several mechanisms:

- DNA Intercalation : The compound's planar structure allows it to intercalate between DNA base pairs, disrupting replication and transcription processes.

- Apoptosis Induction : Activation of caspases has been observed in treated cancer cells, leading to programmed cell death .

- Inhibition of Enzymatic Activity : Some studies suggest that it may inhibit enzymes involved in tumor progression and metastasis .

Case Studies

Recent studies have highlighted the potential applications of this compound in cancer therapy:

- Study on Colon Cancer : A series of derivatives were tested against colon cancer cell lines, revealing that certain analogs exhibited IC50 values comparable to established chemotherapeutics. The study emphasized the importance of the compound's structural features in enhancing its bioactivity .

- Mechanistic Insights : In vitro assays demonstrated that treatment with this compound resulted in significant cell cycle arrest at the G2/M phase, indicating its potential as a chemotherapeutic agent .

Comparison with Similar Compounds

Research Implications and Limitations

- Synthesis and Characterization : Structural determination of such compounds often employs X-ray crystallography, with software like SHELX facilitating refinement.

- Data Gaps : Direct experimental data on the target compound’s toxicity, stability, and biological activity are lacking. Future studies should prioritize in vitro assays and computational modeling.

Q & A

Q. Notes

- Toxicological Studies : Prioritize in vivo models (rodents) for systemic effects (respiratory, hepatic) and in vitro assays (microsomes) for metabolic pathways .

- Structural Analysis : SHELXL remains the gold standard for small-molecule refinement due to robust handling of disordered solvent and twinning .

- Data Contradictions : Meta-analyses must account for assay variability (cell lines, detection methods) and statistical power .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.